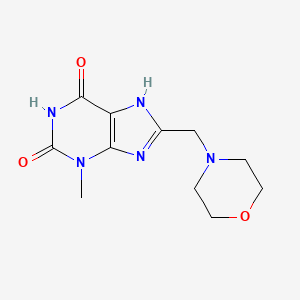

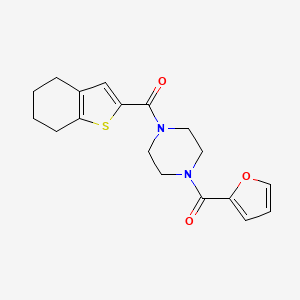

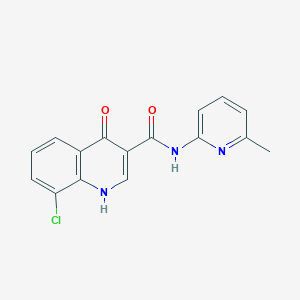

![molecular formula C6H4ClN5O2 B2595876 7-氯-5-甲基-6-硝基-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 120633-30-9](/img/structure/B2595876.png)

7-氯-5-甲基-6-硝基-[1,2,4]三唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds . It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its rings .

Synthesis Analysis

The synthesis of this compound has been studied in various works. For instance, it was found that the molecule can undergo redox transformations in both aqueous and aprotic media . Additionally, it has been used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds .Molecular Structure Analysis

The molecular formula of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is C6H6N4O, and it has a molecular weight of 150.1380 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The compound has been found to be involved in various chemical reactions. For example, it has been used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . Furthermore, it has been studied for its redox transformations in both aqueous and aprotic media .科学研究应用

抗癌特性

对[1,2,4]三唑并[1,5-a]嘧啶吲哚衍生物的合成和生物学评估表明,它们对人类癌细胞系具有良好的抗增殖活性。特别是,化合物 H12 对 MGC-803、HCT-116 和 MCF-7 细胞表现出强效作用,其 IC50 值分别为 9.47、9.58 和 13.1 μM。 这些数值超过了阳性药物 5-Fu 的数值 。此外,化合物 H12 抑制了 ERK 信号通路,导致 ERK1/2、c-Raf、MEK1/2 和 AKT 的磷酸化水平降低。它诱导了 MGC-803 细胞的细胞凋亡、G2/M 期阻滞,并调节了细胞周期相关和凋亡相关蛋白。

抗疟疾活性

7-羟基-5-甲基[1,2,4]三唑并[1,5-a]嘧啶已被研究用作合成具有抗疟疾活性的钌 (II)-Hmtpo 配合物的反应物 。这表明其在抗疟疾方面具有潜力。

药理学研究

该化合物已被探索用于其与 HIV TAR RNA 结合相关的药理活性。 研究其与 RNA 结构的相互作用可能为抗病毒药物的开发提供见解 。

空间电荷层研究

7-羟基-5-甲基[1,2,4]三唑并[1,5-a]嘧啶已被用作添加剂来研究溴化银微晶体中的空间电荷层。 该应用与材料科学和晶体学有关 。

合成方法

[1,2,4]三唑并[1,5-a]嘧啶体系已使用多种方法合成。 例如,[1,2,4]三唑并[4,3-a]嘧啶的迪姆罗斯重排可用于生成[1,2,4]三唑并[1,5-a]嘧啶 。

化学性质和结构

7-氯-5-甲基-6-硝基-[1,2,4]三唑并[1,5-a]嘧啶表现出特定的化学性质,包括其从 H-1,2,4-三唑-5-胺和 4-氯-3-氧代丁酸乙酯的环化反应 。了解其结构和反应性对于进一步的应用至关重要。

作用机制

Target of Action

The primary targets of 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine are human microglia and neuronal cells . These cells play a crucial role in neuroprotection, which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine interacts with its targets, leading to significant anti-neuroinflammatory properties. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The biochemical pathways affected by 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways are crucial in the regulation of neuroprotection and anti-inflammatory responses.

Result of Action

The molecular and cellular effects of 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine’s action include promising neuroprotective and anti-inflammatory properties . It reduces the expression of ER stress markers and apoptosis markers in human neuronal cells . It also inhibits the production of NO and TNF-α in LPS-stimulated human microglia cells .

未来方向

The future directions for this compound could involve further exploration of its redox transformations and its potential as a reactant in various chemical reactions . Additionally, given the biological activities of triazole compounds, there may be potential for further exploration of its biological applications .

生化分析

Biochemical Properties

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been reported to possess various biological activities, including antifungal, antitubercular, and antibacterial properties . They can also act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators .

Cellular Effects

Other [1,2,4]triazolo[1,5-a]pyrimidines have shown to have antitumor properties , suggesting that this compound may also have potential effects on cell proliferation and survival.

Molecular Mechanism

It is known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various biomolecules, potentially influencing gene expression and enzyme activity .

属性

IUPAC Name |

7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5O2/c1-3-4(12(13)14)5(7)11-6(10-3)8-2-9-11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNRJTHYJHBVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

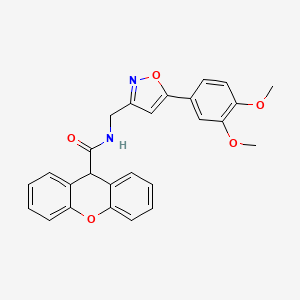

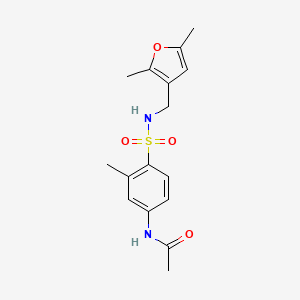

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)

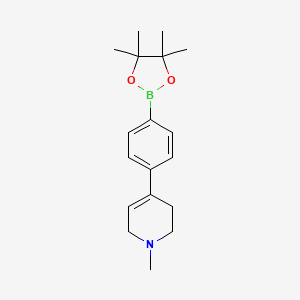

![3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid](/img/structure/B2595799.png)

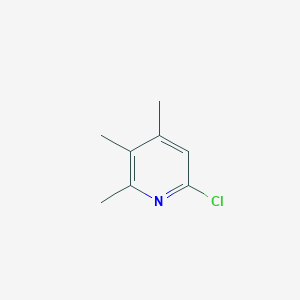

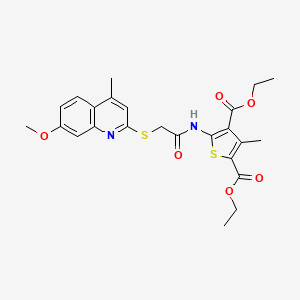

![N-(3-methoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595802.png)

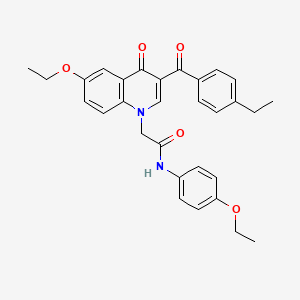

![ethyl 3-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2595804.png)

![3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2595806.png)